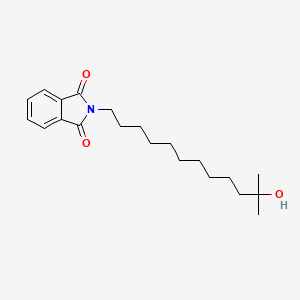
2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a long hydrocarbon chain and an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of isoindole derivatives with 11-hydroxy-11-methyldodecyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The isoindole core can be reduced to form different hydrogenated derivatives.
Substitution: The hydrocarbon chain can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the isoindole core can produce various hydrogenated isoindole derivatives.
Scientific Research Applications
2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the isoindole core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
11-Hydroxy-11-methyldodecyl benzoate: Similar in structure but with a benzoate group instead of an isoindole core.
11-Hydroxy-11-methyldodecyl acetate: Another similar compound with an acetate group.
Uniqueness
2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct chemical and biological properties
Properties
CAS No. |
869093-92-5 |
|---|---|
Molecular Formula |
C21H31NO3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-(11-hydroxy-11-methyldodecyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H31NO3/c1-21(2,25)15-11-7-5-3-4-6-8-12-16-22-19(23)17-13-9-10-14-18(17)20(22)24/h9-10,13-14,25H,3-8,11-12,15-16H2,1-2H3 |
InChI Key |
NYSBGWRGOFFZNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde](/img/structure/B12532567.png)
![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12532572.png)
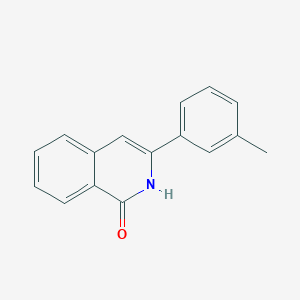
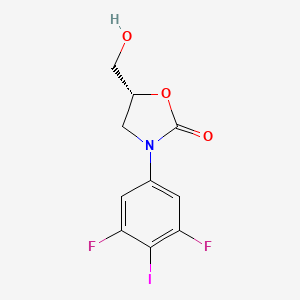
![Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-](/img/structure/B12532580.png)
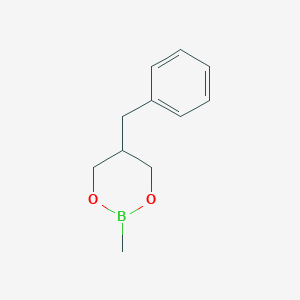
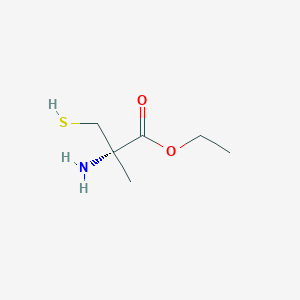
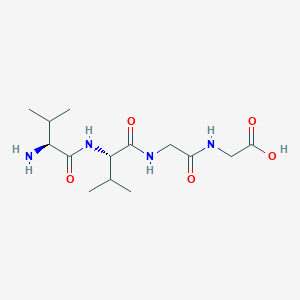
![2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)-](/img/structure/B12532602.png)
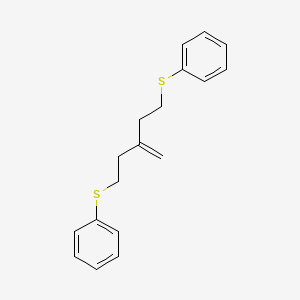
![10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12532616.png)
![1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one](/img/structure/B12532619.png)
![1,6,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B12532624.png)
![2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12532628.png)
